molecular formula C14H16N4O B7955655 2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

Cat. No.: B7955655
M. Wt: 256.30 g/mol
InChI Key: PUDMEXIJNZOGIC-UHFFFAOYSA-N
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Description

2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrido[3,4-d]pyrimidine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one typically involves the condensation of 1-benzyl-4-ethoxycarbonyl-3-oxopiperidine with pyrrolidine-1-carboxamidine. This is followed by treatment with trifluoromethanesulfonyl anhydride, aqueous ammonia, and hydrogen in the presence of palladium on carbon . The reaction conditions often require refluxing in solvents like xylene and the use of bases for cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve hydrogenation in the presence of catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to effects like reduced cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its benzyl group at the 7-position and amino group at the 2-position contribute to its ability to interact with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c15-14-16-12-9-18(7-6-11(12)13(19)17-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDMEXIJNZOGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)N=C(N2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1C(=O)N=C(N2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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